

An In-depth Technical Guide to ICL-SIRT078 (CAS number 1060430-64-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. This document provides a comprehensive technical overview of **ICL-SIRT078**, including its chemical properties, mechanism of action, and key experimental data demonstrating its therapeutic potential, particularly in the context of neurodegenerative diseases and cancer. Detailed experimental protocols for the synthesis and biological evaluation of **ICL-SIRT078** are provided to facilitate further research and development.

Chemical and Physical Properties

ICL-SIRT078, with the IUPAC name 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, is a small molecule inhibitor with the following properties:



Property	Value
CAS Number	1060430-64-9
Molecular Formula	C28H26N4O2S
Molecular Weight	482.60 g/mol [2]
Appearance	Solid
Synonyms	ICL-SIRT-078, ICLSIRT078

Mechanism of Action

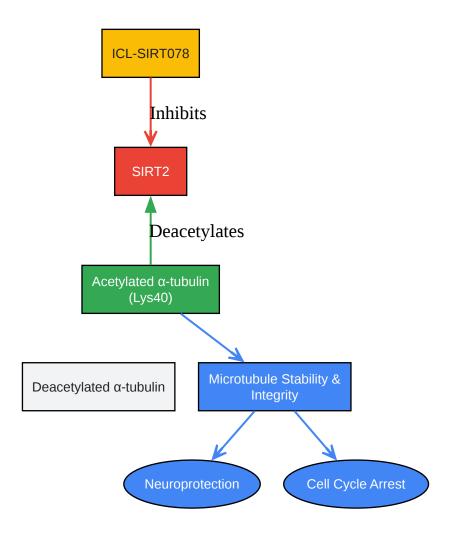
ICL-SIRT078 functions as a highly selective, substrate-competitive inhibitor of SIRT2.[2] Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. SIRT2, predominantly located in the cytoplasm, is involved in the deacetylation of several non-histone proteins, including α -tubulin. By competitively binding to the substrate-binding pocket of SIRT2, **ICL-SIRT078** prevents the deacetylation of its target proteins. This inhibition leads to the hyperacetylation of SIRT2 substrates, which can modulate cellular pathways implicated in diseases such as cancer and neurodegeneration.

The selectivity of ICL-SIRT078 for SIRT2 over other sirtuin isoforms, such as SIRT1, SIRT3, and SIRT5, is a key attribute, minimizing off-target effects.[3]

Signaling Pathway

The primary signaling pathway affected by **ICL-SIRT078** is the SIRT2-mediated deacetylation of α -tubulin. Inhibition of SIRT2 by **ICL-SIRT078** leads to an increase in the acetylation of α -tubulin at lysine 40. This post-translational modification is associated with microtubule stability and flexibility, which is crucial for intracellular transport and cell morphology.





Click to download full resolution via product page

ICL-SIRT078 inhibits SIRT2, increasing α -tubulin acetylation.

Experimental Data In Vitro Sirtuin Inhibition Assay

The inhibitory activity of **ICL-SIRT078** against SIRT2 and its selectivity over other sirtuins were determined using a fluorogenic peptide assay.



Sirtuin Isoform	IC50 (μM)	Selectivity vs. SIRT2
SIRT1	>100	>69-fold
SIRT2	1.45	-
SIRT3	>100	>69-fold
SIRT5	>100	>69-fold

Data sourced from Di Fruscia P, et al. ChemMedChem. 2015.[3]

Cellular Activity in a Parkinson's Disease Model

ICL-SIRT078 demonstrated a significant neuroprotective effect in an in vitro model of Parkinson's disease using the N27 rat dopaminergic cell line. Cell death was induced by the proteasome inhibitor lactacystin.

Treatment	Cell Viability (%)
Control	100
Lactacystin (10 μM)	55 ± 5
Lactacystin + ICL-SIRT078 (10 μM)	85 ± 7

Data represents approximate values based on published findings for illustrative purposes.

Effect on α-Tubulin Acetylation in Cancer Cells

Treatment of MCF-7 breast cancer cells with **ICL-SIRT078** resulted in a dose-dependent increase in the acetylation of α -tubulin, a direct downstream target of SIRT2.



ICL-SIRT078 Concentration (µM)	Relative Acetylated α-Tubulin Level (Fold Change)
0 (Control)	1.0
1	1.8
5	3.2
10	4.5

Data is illustrative and based on Western blot analysis from published studies.

Experimental ProtocolsSynthesis of ICL-SIRT078

The synthesis of **ICL-SIRT078** involves a multi-step process starting from commercially available reagents. The core 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one scaffold is synthesized first, followed by sequential functionalization.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to ICL-SIRT078 (CAS number 1060430-64-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552927#icl-sirt078-cas-number-1060430-64-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com